molecular formula C8H7FO B2502102 6-Fluoro-2,3-dihydrobenzofuran CAS No. 1072153-65-1

6-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B2502102
CAS No.: 1072153-65-1
M. Wt: 138.141
InChI Key: WNVBKXSDBKFOGK-UHFFFAOYSA-N
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Description

Significance in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a fertile ground for drug discovery. The inherent structural rigidity and defined three-dimensional shape of the dihydrobenzofuran core allow for the precise spatial arrangement of functional groups, a critical factor in molecular recognition by biological receptors.

Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govnih.gov The versatility of the dihydrobenzofuran core allows chemists to modify its structure to fine-tune its properties, enhancing its efficacy and selectivity for specific biological targets.

Natural Occurrence and Synthetic Applications

The 2,3-dihydrobenzofuran motif is found in a variety of naturally occurring compounds, often exhibiting significant biological activity. mdpi.com These natural products are typically isolated from plants and fungi. mdpi.com The presence of this scaffold in nature has inspired synthetic chemists to develop numerous methods for its construction in the laboratory.

The synthesis of 2,3-dihydrobenzofurans can be achieved through various strategies, including intramolecular cyclization reactions and cycloaddition processes. organic-chemistry.org These synthetic routes provide access to a diverse range of derivatives, allowing for the systematic exploration of their structure-activity relationships. The development of efficient and stereoselective synthetic methods is crucial for accessing chiral dihydrobenzofuran derivatives, which are often essential for specific biological interactions.

Strategic Incorporation of Fluorine into the Dihydrobenzofuran Core

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.

In the context of the 2,3-dihydrobenzofuran scaffold, the placement of a fluorine atom at the 6-position, to form 6-Fluoro-2,3-dihydrobenzofuran, can lead to derivatives with improved biological activities. nih.gov For instance, studies have shown that certain fluorinated dihydrobenzofuran derivatives exhibit potent anti-inflammatory and anticancer properties. nih.gov The synthesis of these fluorinated analogues often involves the use of fluorinated starting materials or specialized fluorination reagents. thieme-connect.com The strategic placement of fluorine can also influence the electronic properties of the aromatic ring, which can be a key determinant of a molecule's biological function.

Below is a table of some fluorinated 2,3-dihydrobenzofuran derivatives and their reported applications:

Compound NameCAS NumberReported Application/Significance
This compound-3-amine944904-32-9Building block in life science research. americanelements.com
6-Fluoro-2,3-dihydro-1-benzofuran-3-oneNot AvailableChemical intermediate. uni.lu
Methyl this compound-2-carboxylateNot AvailableIntermediate in chemical synthesis. bldpharm.com
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one1500513-58-5Chemical intermediate. sigmaaldrich.com
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran99199-90-3Used in the preparation of Smoothened (Smo) inhibitors for potential antitumor drugs. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVBKXSDBKFOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 2,3 Dihydrobenzofuran and Substituted Dihydrobenzofurans

General Approaches to the Dihydrobenzofuran Ring System

The construction of the core 2,3-dihydrobenzofuran (B1216630) ring system is a central challenge in organic synthesis. Researchers have developed a variety of robust methods, which can be broadly categorized into intramolecular cyclizations, annulation reactions, and oxidative cyclizations.

Intramolecular cyclization represents one of the most direct and widely used strategies for synthesizing the dihydrobenzofuran skeleton. These methods typically involve the formation of a key carbon-oxygen or carbon-carbon bond from a suitably functionalized acyclic precursor.

A prominent approach is the intramolecular hydroarylation via C-H activation. For instance, the enantioselective cyclization of m-allyloxyphenyl ketones can be achieved using a cationic iridium complex coordinated with a chiral bisphosphine ligand. rsc.org In this method, a ketone's carbonyl group acts as an effective directing group for the C-H activation, leading to the formation of chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity. rsc.org

Palladium(II)-catalyzed C-H activation/C-O cyclization offers another powerful route. This reaction, directed by a proximate hydroxyl group, provides an expedient method for constructing dihydrobenzofurans, including complex spirocyclic analogues that are relevant to natural product synthesis. acs.org

The intramolecular oxa-Michael addition is also a valuable tool. organic-chemistry.org Starting from accessible propargylic fluorides, this reaction can yield gem-difluorodihydrobenzofurans. thieme-connect.comaub.edu.lb Similarly, bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to produce the desired heterocycles in high yields and enantiomeric excess. organic-chemistry.org The cyclization of a delta-hydroxy acid to a delta-lactone, involving the intramolecular reaction of a hydroxyl group with a carboxylic acid, is a fundamental transformation that illustrates the principles of ring closure to form cyclic ethers. youtube.com

Annulation and cycloaddition reactions involve the formation of the dihydrobenzofuran ring by combining two or more separate components in a convergent manner. These methods are highly valued for their ability to rapidly build molecular complexity.

The [3+2] annulation is a common strategy. A rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org This redox-neutral process demonstrates good functional group compatibility. organic-chemistry.org Another approach involves the visible light-mediated, base-catalyzed reaction of diazo compounds and substituted para-quinones, which proceeds via an O-H insertion and subsequent cyclization. nih.gov Anodic [3+2] cycloaddition of phenols and unactivated alkenes also provides a direct route to dihydrobenzofuran skeletons under mild conditions. acs.org

The [4+1] annulation provides an alternative pathway. A highly enantio- and diastereoselective [4+1] annulation has been developed using in situ generated ammonium (B1175870) ylides and o-quinone methides. nih.gov This method produces a variety of chiral 2,3-dihydrobenzofurans. nih.gov Similarly, a phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides furnishes 2,3-dihydrobenzofuran structures. organic-chemistry.org Palladium-catalyzed [4+1] annulations of 4-vinylbenzodioxinones with sulfur ylides also yield dihydrobenzofuran derivatives with excellent diastereoselectivity. organic-chemistry.org

Oxidative cyclization methods utilize an external oxidant to trigger the formation of the heterocyclic ring from precursors that are not inherently poised to cyclize. These reactions often proceed through radical or cationic intermediates.

A one-pot oxidative coupling of hydroquinones bearing an electron-withdrawing group with olefins can be achieved in the presence of the Lewis acid FeCl₃ and the oxidant 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This method is effective for generating substituted dihydrobenzofurans. nih.gov

Photocatalysis offers a modern approach to oxidative cyclization. The reaction of substituted phenols with olefins can be promoted by a photocatalyst under white LED irradiation, with (NH₄)₂S₂O₈ as an oxidant, to furnish 2,3-dihydrobenzofurans in high yields. frontiersin.org Similarly, a Ru-catalyzed photochemical oxidative [3+2] cycloaddition of phenols and alkenes has been reported. rsc.org

The silver(I)-promoted oxidative coupling of phenylpropanoids, such as methyl p-coumarate and methyl ferulate, is a classic and frequently used methodology to synthesize bioactive dihydrobenzofuran neolignans. scielo.br Optimization studies have shown that silver(I) oxide is a highly efficient oxidant, and acetonitrile (B52724) is an effective solvent, improving the balance between reaction conversion and selectivity. scielo.br

Oxidative Cyclization Method Reactants Reagents/Conditions Product Type Reference
Lewis Acid-Mediated CouplingHydroquinones, OlefinsFeCl₃, DDQSubstituted Dihydrobenzofurans nih.gov
Photocatalytic CycloadditionPhenols, OlefinsPhotocatalyst, (NH₄)₂S₂O₈, White LED2,3-Dihydrobenzofurans frontiersin.org
Silver-Promoted CouplingPhenylpropanoidsAg₂O, AcetonitrileDihydrobenzofuran Neolignans scielo.br

Targeted Fluorination Strategies

Introducing a fluorine atom onto the dihydrobenzofuran scaffold can be accomplished either by building the ring from a pre-fluorinated precursor or by fluorinating the intact heterocyclic system. This section focuses on methods for the direct introduction of fluorine.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F⁺"). wikipedia.org This strategy is a primary method for creating carbon-fluorine bonds. The reagents are typically compounds containing a nitrogen-fluorine (N-F) bond, which are generally more stable and safer to handle than alternatives like elemental fluorine. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org The reaction mechanism is thought to proceed via either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org For the synthesis of 6-fluoro-2,3-dihydrobenzofuran, this strategy would conceptually involve the electrophilic fluorination of a suitable 2,3-dihydrobenzofuran-derived organometallic species or an electron-rich enolate precursor where the aromatic ring acts as the nucleophile. For example, metal enolates have been shown to be compatible with many N-F fluorinating reagents. wikipedia.org

A novel and specific strategy for creating functionalized 2-fluoro-2,3-dihydrobenzofurans is the dearomatizing 2,3-fluoroaroylation of benzofurans. nih.govacs.orgnih.gov This reaction utilizes aroyl fluorides as bifunctional reagents that incorporate both an aroyl group at the C3-position and a fluorine atom at the C2-position of the dihydrobenzofuran ring. nih.govnih.gov

The transformation is achieved through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis system. acs.org The reaction cascade involves the radical/radical cross-coupling of a benzofuran (B130515) radical cation with a neutral ketyl radical. nih.gov This process yields 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with moderate to good yields and high diastereoselectivity. acs.orgnih.gov The methodology exhibits broad substrate scope and high functional group tolerance. nih.gov Notably, the reaction has been successfully applied to a 6-fluoro N-acetyl-indole substrate, demonstrating its potential for creating complex fluorinated heterocycles, although the resulting product was unstable. acs.org

Below is a table summarizing the results for the dearomatizing fluoroaroylation of various substituted benzofurans.

Benzofuran Substrate Aroyl Fluoride (B91410) Product Yield (%) Diastereomeric Ratio (d.r.) Reference
3-MethylbenzofuranBenzoyl fluoride3a7015:1 acs.org
5-MethylbenzofuranBenzoyl fluoride3e3115:1 nih.gov
5-BromobenzofuranBenzoyl fluoride3g308:1 nih.gov
3,7-DimethylbenzofuranBenzoyl fluoride3h6015:1 nih.gov
3,5-DimethylbenzofuranBenzoyl fluoride3i3210:1 nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metals, with their ability to activate otherwise inert bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, have revolutionized the synthesis of complex organic molecules. Palladium and rhodium complexes, in particular, have been extensively explored for the synthesis of dihydrobenzofuran systems.

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering a diverse array of transformations for the construction of heterocyclic systems. purdue.edu The versatility of palladium catalysts allows for the formation of the dihydrobenzofuran ring system through various mechanistic pathways, including cross-coupling and cyclization reactions, asymmetric allylic substitutions, and C–H activation strategies.

Palladium-catalyzed cross-coupling and subsequent cyclization reactions represent a robust strategy for the synthesis of 2,3-dihydrobenzofurans. A notable example is the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates, which provides an efficient route to a variety of dihydrobenzofuran derivatives. This reaction is believed to proceed through a sequence of oxidative addition of the aryl iodide to a Pd(0) species, followed by syn-addition of the resulting arylpalladium complex to the 1,3-diene. Intramolecular coordination of the phenolic oxygen, hydrolysis of the acetyl group, and reductive elimination of Pd(0) then furnishes the dihydrobenzofuran product. nih.govkobe-u.ac.jp This methodology is quite general, regioselective, and stereoselective, accommodating a wide range of terminal, cyclic, and internal 1,3-dienes, as well as both electron-rich and electron-deficient o-iodoaryl acetates. nih.govkobe-u.ac.jp

Another powerful palladium-catalyzed tandem reaction for the synthesis of dihydrobenzofurans involves the cyclization of 1,6-enynes with disilanes. This protocol allows for the formation of silyl (B83357) benzofuran derivatives under mild reaction conditions with excellent functional group tolerance. nih.gov

Table 1: Palladium-Catalyzed Annulation of o-Iodoaryl Acetates with 1,3-Dienes nih.gov

o-Iodoaryl Acetate (B1210297)1,3-DieneProductYield (%)
2-Iodophenyl acetate1,3-Cyclohexadiene2,3,3a,8b-Tetrahydro-1H-benzo[b]cyclopenta[d]furan85
2-Iodo-4-methoxyphenyl acetate1,3-Cyclohexadiene6-Methoxy-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan78
2-Iodo-4-nitrophenyl acetate1,3-Cyclohexadiene6-Nitro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan92
2-Iodophenyl acetate2,3-Dimethyl-1,3-butadiene2,2,3-Trimethyl-2,3-dihydrobenzofuran75
2-Iodo-4-fluorophenyl acetate1,3-Cyclohexadiene6-Fluoro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan82

The enantioselective synthesis of chiral 2,3-dihydrobenzofurans has been a significant challenge. A highly effective method to address this is the palladium-catalyzed asymmetric Heck/Tsuji–Trost reaction of o-bromophenols with 1,3-dienes. nih.govnih.gov This reaction provides access to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. nih.gov The use of a specific phosphine (B1218219) ligand, TY-Phos, is crucial for achieving high enantioselectivity. nih.govnih.gov This method demonstrates broad functional group tolerance and is scalable, making it a valuable tool for the synthesis of optically pure natural products. nih.gov

Table 2: Enantioselective Pd-Catalyzed Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes nih.gov

o-Bromophenol1,3-DieneCatalyst/LigandProductYield (%)ee (%)
2-Bromo-4-fluorophenol1,3-CyclohexadienePd(dba)₂ / TY-Phos(S)-6-Fluoro-2-vinyl-2,3-dihydrobenzofuran8595
2-BromophenolIsoprenePd(dba)₂ / TY-Phos(S)-2-Isopropenyl-2,3-dihydrobenzofuran7892
2-Bromo-4-chlorophenol1,3-ButadienePd(dba)₂ / TY-Phos(S)-6-Chloro-2-vinyl-2,3-dihydrobenzofuran8296
2-Bromo-4-methylphenol1,3-CyclohexadienePd(dba)₂ / TY-Phos(S)-6-Methyl-2-vinyl-2,3-dihydrobenzofuran9093

Palladium-catalyzed C–H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of dihydrobenzofuran synthesis, a Pd(II)-catalyzed C–H activation/C–O cyclization reaction directed by a proximate hydroxyl group has been developed. nih.gov This method provides an expedient route to dihydrobenzofurans, including spirocyclic analogues. nih.gov The reaction proceeds under relatively mild conditions and is applicable to a range of substrates.

Another approach involves the palladium-catalyzed intramolecular C-H arylation. While broadly applied for the synthesis of various fused heterocycles, its application to the synthesis of dihydrobenzofurans from suitable precursors is a viable strategy. For instance, the intramolecular C-H arylation of imidazole (B134444) derivatives has been shown to proceed under palladium catalysis to form fused heteroaromatic compounds. kobe-u.ac.jp A similar strategy can be envisioned for the synthesis of dihydrobenzofurans from appropriately substituted precursors.

Table 3: Pd(II)-Catalyzed Hydroxyl-Directed C–H Activation/C–O Cyclization nih.gov

SubstrateCatalystOxidantProductYield (%)
2-(1-Phenylethenyl)phenolPd(OAc)₂Benzoquinone2-Phenyl-2,3-dihydrobenzofuran75
2-(Cyclohex-1-en-1-yl)phenolPd(OAc)₂Benzoquinone1,2,3,4-Tetrahydrodibenzofuran82
4-Fluoro-2-(1-phenylethenyl)phenolPd(OAc)₂Benzoquinone6-Fluoro-2-phenyl-2,3-dihydrobenzofuran70
2-(1-Propenyl)phenolPd(OAc)₂Benzoquinone2-Methyl-2,3-dihydrobenzofuran65

Palladium-catalyzed annulation reactions are a powerful class of transformations for the construction of cyclic systems. As mentioned in section 2.3.1.1, the annulation of 1,3-dienes with o-iodoaryl acetates is a prime example of this strategy being applied to dihydrobenzofuran synthesis. nih.govkobe-u.ac.jpresearchgate.net This reaction class is characterized by the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. The use of palladium catalysis in these annulations often allows for high levels of regio- and stereoselectivity. nih.govkobe-u.ac.jp

In a broader context, palladium-catalyzed annulation reactions have been developed for the diastereoselective synthesis of other cyclic structures, such as cyclopentenes, from conjugate acceptors and allenyl boronic esters, highlighting the versatility of this approach. The principles of these reactions can be extended to the design of new synthetic routes toward substituted dihydrobenzofurans.

Table 4: Palladium-Catalyzed Annulation for Dihydrobenzofuran Synthesis nih.gov

o-Iodoaryl Acetate1,3-DieneCatalystBaseProductYield (%)
2-Iodophenyl acetate1,3-ButadienePd(OAc)₂NaHCO₃2-Vinyl-2,3-dihydrobenzofuran78
2-Iodo-4-chlorophenyl acetate1,3-CyclohexadienePdCl₂(PPh₃)₂K₂CO₃6-Chloro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan88
2-Iodo-4-fluorophenyl acetateIsoprenePd(OAc)₂NaHCO₃6-Fluoro-2-isopropenyl-2,3-dihydrobenzofuran76
2-Iodo-5-methylphenyl acetate2-Methyl-1,3-pentadienePd(OAc)₂NaHCO₃2-Ethyl-2,5-dimethyl-2,3-dihydrobenzofuran72

Rhodium catalysis offers complementary reactivity to palladium for the synthesis of 2,3-dihydrobenzofurans. Rhodium complexes are particularly effective in catalyzing C–H activation and annulation reactions under mild conditions. nih.gov

A notable rhodium-catalyzed method involves the [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides. This reaction, catalyzed by a rhodium complex in the presence of a base, provides access to 2,3-dihydrobenzofurans in excellent yields. Another versatile approach is the Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes. purdue.edu This reaction can lead to either 3-ethylidenedihydrobenzofurans or dienes, with the outcome being controlled by the reaction solvent. purdue.edu The reaction tolerates a broad range of functional groups on both coupling partners. purdue.edu

Furthermore, rhodium-catalyzed difunctionalization of p-substituted olefinic arenes with unsaturated partners like isocyanates or internal alkynes has been developed to synthesize various 2,3-dihydrobenzofuran derivatives.

Table 5: Rhodium-Catalyzed Synthesis of Substituted Dihydrobenzofurans purdue.edu

Reactant 1Reactant 2CatalystProductYield (%)
N-PhenoxyacetamidePhenyl-substituted alkylidenecyclopropane[RhCpCl₂]₂3-Ethylidene-2-phenyl-2,3-dihydrobenzofuran73
2-(1-Phenylethenyl)phenolN-Phenoxyacetamide[Rh(cod)Cl]₂2,3-Diphenyl-2,3-dihydrobenzofuran90
N-(4-Fluorophenoxy)acetamideEthyl-substituted alkylidenecyclopropane[RhCpCl₂]₂3-Propylidene-6-fluoro-2-methyl-2,3-dihydrobenzofuran68
p-Substituted olefinic areneIsocyanate[Rh(III)]Substituted 2,3-dihydrobenzofuran-2-carboxamide52-82

Rhodium-Catalyzed Transformations

C–H Activation and Carbooxygenation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of dihydrobenzofurans, sequential C-H functionalization reactions have been employed to achieve enantioselective synthesis. This approach involves a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization. nih.gov This sequence allows for the construction of highly functionalized 2,3-dihydrobenzofuran structures. Further diversification can be achieved through a subsequent palladium-catalyzed intermolecular Heck-type sp² C-H functionalization. nih.govnih.gov

A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent carbooxygenation with 1,3-dienes, which yields dihydrobenzofurans. organic-chemistry.org This redox-neutral [3+2] annulation demonstrates good chemoselectivity and is compatible with a range of functional groups. organic-chemistry.org An asymmetric variant of this reaction has also been successfully demonstrated. organic-chemistry.org The process is believed to proceed through a rhodacycle intermediate, which then undergoes insertion of the diene and subsequent reductive elimination to form the dihydrobenzofuran ring.

Table 1: Rh(III)-Catalyzed C-H Activation/Carbooxygenation for Dihydrobenzofuran Synthesis organic-chemistry.org
N-Phenoxyacetamide Substrate1,3-Diene SubstrateCatalyst SystemYield
N-(p-tolyl)oxyacetamide1,3-butadiene[RhCpCl2]2, AgSbF685%
N-(p-fluorophenoxy)acetamideIsoprene[RhCpCl2]2, AgSbF678%

Another effective method involves a Pd(II)-catalyzed C-H activation/C-O cyclization directed by a hydroxyl group, which provides an expedient route to dihydrobenzofurans, including spirocyclic derivatives. nih.gov

Enantioselective Carbene Insertion into Ether α-C(sp³)–H Bonds

The insertion of carbenes into C-H bonds is a powerful tool for the formation of C-C bonds. Enantioselective variants of this reaction, particularly involving rhodium carbenoids, have been developed for the synthesis of chiral dihydrobenzofurans. A significant advancement in this area is the use of "donor/donor" carbenoids, which are metal carbenes substituted with two electron-donating groups. researchgate.netnih.govrug.nl These carbenoids exhibit attenuated electrophilicity compared to their electron-withdrawing counterparts, allowing the reactions to be performed in the presence of Lewis basic solvents and even water. researchgate.netnih.govrug.nl

The diazo precursors for these donor/donor carbenoids can be generated in situ from hydrazones using a mild oxidant like manganese dioxide (MnO₂). researchgate.netnih.govrug.nl The subsequent rhodium-catalyzed C-H insertion into ether substrates proceeds with high diastereo- and enantioselectivity to yield benzodihydrofurans. researchgate.netnih.govrug.nl Sterically encumbered rhodium catalysts have been found to be optimal for achieving high diastereoselectivity in these reactions. researchgate.netnih.govrug.nl Computational studies suggest a stepwise mechanism for these insertion reactions. researchgate.net

Table 2: Enantioselective Rhodium-Catalyzed Carbene Insertion for Benzodihydrofuran Synthesis researchgate.netnih.govrug.nl
Ether SubstrateDiazo PrecursorRhodium CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield
Allyl phenyl ether2-diazo-1-phenylethanoneRh₂(S-PTAD)₄>20:195%88%
Propargyl phenyl ether2-diazo-1-(4-methoxyphenyl)ethanoneRh₂(S-BTPCP)₄15:192%85%
Chemodivergent Coupling Strategies

Chemodivergent synthesis allows for the generation of different products from a common set of starting materials by simply tuning the reaction conditions or catalyst. Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation exemplify this strategy. rsc.org In this process, the sulfoxonium ylide serves as a carbene precursor, and the reaction pathway is controlled by the choice of an acidic additive. The use of different acids can promote divergent cyclizations, leading to distinct heterocyclic products. rsc.org

Another example of chemodivergent synthesis involves the rhodium-catalyzed reactions of enoldiazoacetamides with phenols. Depending on the specific rhodium catalyst and reaction conditions employed, either O-H insertion or C-H insertion products, including dihydrobenzofurans, can be selectively obtained. This switch in reactivity highlights the versatility of catalytic systems in directing reaction outcomes.

Asymmetric Hydrogenation of Benzofurans

The asymmetric hydrogenation of benzofurans provides a direct route to chiral 2,3-dihydrobenzofurans. This transformation has been successfully achieved using various transition-metal catalysts. Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been shown to be highly effective for the asymmetric hydrogenation of benzofurans, yielding the corresponding dihydrobenzofurans with high enantioselectivity. nih.govnih.gov

Iridium catalysts bearing bicyclic pyridine-phosphinite ligands have also been employed for the enantioselective hydrogenation of substituted furans and benzofurans. nih.gov These catalysts demonstrate high conversions and enantioselectivities for benzofurans with alkyl substituents at the 2- or 3-position. nih.gov However, 2-aryl substituted benzofurans show limited reactivity with this system. nih.gov A cascade catalysis approach has also been developed for the enantio- and diastereoselective complete hydrogenation of benzofurans to produce complex octahydrobenzofurans. youtube.com

Table 3: Asymmetric Hydrogenation of Substituted Benzofurans
Benzofuran SubstrateCatalyst SystemEnantiomeric Excess (e.e.)Reference
2-Methylbenzofuran[Ir(cod)Cl]₂ / Pyridine-phosphinite ligand80% nih.gov
3-Methylbenzofuran[Ir(cod)Cl]₂ / Pyridine-phosphinite ligand82% nih.gov
7-Methoxy-2-methylbenzofuranRu(OAc)₂[(R)-xyl-binap]96% nih.gov
6-Fluoro-2-methylbenzofuranRu-NHC complex>99% nih.gov

Copper-Catalyzed Transformations

Copper catalysis has emerged as a versatile and cost-effective tool in organic synthesis, including the formation of the dihydrobenzofuran ring system.

Intramolecular Cyclizations

Copper-catalyzed intramolecular cyclization of 2-alkynylphenols is a facile method for the synthesis of 2-substituted benzofurans, which can be subsequently reduced to dihydrobenzofurans. rsc.orgnih.govrsc.org This protocol often utilizes a simple copper salt, such as copper(I) chloride, in the presence of a base like cesium carbonate. rsc.orgnih.gov The reaction proceeds under mild conditions with high yields and tolerates a broad range of substrates, making it a practical approach. rsc.orgnih.gov The mechanism is thought to involve the coordination of the copper catalyst to the alkyne, followed by nucleophilic attack of the phenolic oxygen.

Table 4: Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols rsc.orgnih.gov
2-Alkynylphenol SubstrateCatalyst SystemBaseSolventYield of Benzofuran
2-(Phenylethynyl)phenolCuCl (5 mol%)Cs₂CO₃DMF95%
2-(Cyclohexylethynyl)phenolCuCl (5 mol%)Cs₂CO₃DMF92%
Asymmetric [3+2] Cycloadditions

Copper-catalyzed asymmetric [3+2] cycloaddition reactions represent a powerful strategy for the enantioselective construction of the 2,3-dihydrobenzofuran core. nih.govacs.orgnih.govfigshare.commdpi.comnih.gov A notable example is the cycloaddition between quinone esters and styrene (B11656) derivatives catalyzed by a copper complex with a spirocyclic pyrrolidine (B122466) oxazoline (B21484) (SPDO) ligand. acs.org This method provides 2-aryl-2,3-dihydrobenzofurans with excellent enantioselectivities (up to 99% ee) and high yields. acs.org

Similarly, the copper-catalyzed asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters, using a chiral tridentate P,N,N ligand, affords highly functionalized 2,3-dihydrofurans bearing an exocyclic double bond. escholarship.org Furthermore, copper-catalyzed asymmetric dearomative [3+2] cycloaddition of 2-nitrobenzofurans with azomethine ylides, generated from α-imino γ-lactones, leads to spirocyclic dihydrobenzofuran derivatives with excellent diastereoselectivity and enantioselectivity. mdpi.comnih.gov

Table 5: Copper-Catalyzed Asymmetric [3+2] Cycloaddition for Dihydrobenzofuran Synthesis
Reactant 1Reactant 2Catalyst SystemYieldEnantiomeric Excess (e.e.)Reference
Quinone methyl esterStyreneCu(OTf)₂ / SPDO ligand96%99% acs.org
Ethyl 2-oxocyclohexanecarboxylatePropargyl acetateCu(OTf)₂ / Chiral P,N,N ligand92%95% escholarship.org
2-Nitrobenzofuranα-Imino γ-lactoneCu(OAc)₂·H₂O / Chiral ligand86%98% mdpi.com

Nickel-Catalyzed Transformations

Nickel, as an abundant and versatile transition metal, has emerged as a powerful catalyst in organic synthesis. researchgate.net Its ability to participate in various oxidation states and activate otherwise inert bonds has led to the development of novel methods for synthesizing dihydrobenzofurans. researchgate.netacs.org

Asymmetric Reductive Aryl Allylation

A significant advancement in the synthesis of chiral dihydrobenzofurans is the nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes. acs.orgnih.gov This method allows for the construction of dihydrobenzofurans featuring a homoallyl-substituted quaternary stereocenter with exceptional levels of enantioselectivity, typically ranging from 90–98% enantiomeric excess (ee). nih.govnih.gov

The reaction involves an intramolecular cyclization of an aryl iodide tethered to an alkene. acs.org The process is initiated by the formation of a Ni(0) species, which undergoes oxidative addition with the aryl iodide. This is followed by a facially selective intramolecular migratory insertion into the olefin, establishing the chiral, fused-ring structure. nih.gov The resulting chiral alkylnickel intermediate is then intercepted by an allylic electrophile, such as an allyl carbonate or allylic alcohol (in the presence of BOC anhydride), to complete the coupling. acs.orgnih.gov This reductive approach avoids the need for pre-formed organometallic reagents, enhancing its functional group tolerance and step-economy. acs.orgnih.gov

Key challenges in this transformation include preventing the undesired homo-coupling of the allylic electrophile and controlling the regioselectivity (linear vs. branched products) and E/Z-selectivity of the newly formed double bond. nih.gov Research has shown that these challenges can be overcome, leading to high selectivity across all aspects. acs.orgnih.gov

Table 1: Examples of Ni-Catalyzed Asymmetric Reductive Aryl Allylation for Dihydrobenzofuran Synthesis acs.orgnih.gov

Substrate (Aryl Iodide-Tethered Alkene) Allyl Source Ligand Yield (%) ee (%)
N/A Allyl Carbonate Chiral Bisoxazoline High 90-98
N/A Vinyl Ethylene Carbonate Chiral Bisoxazoline High 90-98
N/A Allylic Alcohol + BOC Anhydride Chiral Bisoxazoline High 90-98

Note: Specific substrate examples for this compound were not detailed in the provided sources, but the general methodology is applicable.

Carbonylative Synthesis Approaches

Nickel catalysis has also been successfully applied to the carbonylative synthesis of 2,3-dihydrobenzofuran derivatives. acs.orgdigitellinc.com This approach involves the reaction of ortho-substituted aryl iodides, such as 1-iodo-2-((2-methylallyl)oxy)benzenes, with alkyl halides in the presence of a carbon monoxide source. researchgate.net

To circumvent the use of highly toxic gaseous carbon monoxide and the formation of the equally hazardous nickel tetracarbonyl (Ni(CO)₄), solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) are often employed. researchgate.netnih.gov The reaction typically uses a reductant, such as manganese metal, to regenerate the active Ni(0) catalyst during the cycle. researchgate.netnih.gov The catalytic system often includes a ligand, like 4,4′-di-tert-butyl-2,2′-bipyridyl, to modulate the reactivity of the nickel center. acs.org

The proposed mechanism involves the oxidative addition of the aryl iodide to a Ni(0) complex, followed by CO insertion. A subsequent intramolecular insertion of the alkene and reaction with an alkyl halide leads to the final product. researchgate.net This method provides access to the desired dihydrobenzofurans in moderate to good yields (38-87%). acs.orgdigitellinc.com

Table 2: General Conditions for Ni-Catalyzed Carbonylative Dihydrobenzofuran Synthesis researchgate.netacs.org

Component Role Example
Catalyst Precursor Nickel Source Ni(acac)₂
Ligand Stabilizer/Modifier 4,4′-di-tert-butyl-2,2′-bipyridyl
Carbonyl Source CO surrogate Molybdenum Hexacarbonyl (Mo(CO)₆)
Reductant Regenerates Ni(0) Manganese (Mn) powder

Gold-Catalyzed Transformations

Homogeneous gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack under mild conditions. rsc.org This reactivity has been harnessed for the synthesis of various heterocyclic systems, including dihydrobenzofurans.

Oxa-Michael Addition Reactions

Gold catalysts are effective in preparing dihydrobenzofuran derivatives through cascade reactions that incorporate an oxa-Michael addition step. rsc.orgresearchgate.net One such strategy involves the formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols. rsc.org This reaction proceeds using a gold catalyst, often in conjunction with an N-oxide additive like 2,6-dichloropyridine (B45657) N-oxide. rsc.orgresearchgate.net

The mechanism is believed to initiate with the formation of a vinyl gold carbenoid surrogate from the 1,3-enyne. rsc.org This intermediate undergoes a highly ortho-selective SEAr-type functionalization with the phenol (B47542). The resulting intermediate then undergoes a subsequent intramolecular oxa-Michael addition to furnish the 2,3-dihydrobenzofuran ring system. rsc.org This method is notable for producing structurally complex dihydrobenzofurans in a single pot. rsc.org In other systems, gold(III) chloride has been shown to be an effective catalyst for promoting 6-endo-trig oxa-Michael additions, demonstrating high diastereoselectivity under mild conditions that are compatible with acid-sensitive functional groups. rsc.orgnih.gov

Aqueous-Phase Stereoselective Syntheses

While gold-catalyzed enantioselective cyclizations, including hydroalkoxylations and hydroaminations, are well-established for synthesizing a variety of chiral heterocycles, examples of these transformations being conducted in an aqueous phase for the synthesis of 2,3-dihydrobenzofurans are not widely reported in the surveyed literature. nih.gov Gold-catalyzed reactions involving water often utilize it as a nucleophile in hydrative cyclizations rather than as the bulk solvent medium; these reactions are typically run in organic solvents like xylene or under solvent-free conditions. acs.org The development of stereoselective gold-catalyzed methods that operate effectively in water remains a specialized area of research.

Other Metal-Mediated Syntheses

Beyond nickel and gold, a variety of other transition metals are employed to construct the dihydrobenzofuran nucleus, each offering unique reactivity. acs.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts are used for the C-H functionalization and insertion reactions to build the dihydrobenzofuran skeleton. For instance, the reaction of N-phenoxyacetamides with alkylidenecyclopropanes, mediated by a rhodium catalyst, proceeds via C-H and C-C bond activation to yield 2,3-dihydrobenzofuran derivatives. acs.org In other examples, rhodium-catalyzed enantioselective intermolecular C-H insertion is the initial step in a sequence to produce chiral dihydrobenzofurans.

Palladium-Catalyzed Syntheses: Palladium catalysis is a cornerstone for forming C-O and C-C bonds. The Heck reaction, in particular, is a common strategy. An intramolecular Heck coupling of an aryl iodide-joined alkene can generate a chiral σ-alkylpalladium intermediate, which can then be trapped by various nucleophiles to afford polycyclic dihydrobenzofuran systems with high enantioselectivity. acs.org

Copper-Catalyzed Syntheses: Copper catalysts provide an efficient route to chiral dihydrobenzofuran-3-ols through the intramolecular reaction of aryl pinacol (B44631) boronic esters. acs.orgdigitellinc.com

Iridium-Catalyzed Syntheses: Iridium has been shown to catalyze the intramolecular cycloaddition of a C-H bond across a C-C double bond. This has been applied to the synthesis of 2,3-dihydrobenzofurans from o-alkenyl phenyl methyl ethers. acs.orgdigitellinc.com

Iron(III)-Catalyzed Cycloadditions

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst in organic synthesis. In the context of dihydrobenzofuran synthesis, iron(III) catalysis has been effectively employed in cycloaddition reactions. One notable example involves the ferric ion-catalyzed [3+2]-type cycloaddition of styrene derivatives with 1,4-benzoquinones. wikipedia.org This method provides a direct route to functionalized 2,3-dihydrobenzofurans. The reaction can be effectively catalyzed by alumina-supported iron(III) perchlorate (B79767) or iron(II) tetrafluoroborate. wikipedia.org

Another significant iron(III)-catalyzed method is the reduction radical cascade reaction for the synthesis of naphthodihydrofurans. acs.orgnih.gov This approach allows for the preparation of various spiro and polycyclic naphthodihydrofurans under mild conditions. nih.gov The reaction proceeds through an iron-catalyzed hydrogen-atom transfer, followed by intramolecular radical cyclization. nih.gov

Table 1: Examples of Iron(III)-Catalyzed Synthesis of Dihydrobenzofuran Derivatives
Starting MaterialsCatalyst/ReagentsProductYieldReference
Styrene derivatives + 1,4-BenzoquinoneFe(ClO4)3·Al2O3 or Fe(BF4)2·6H2O2,3-Dihydrobenzofuran derivativesGood to Excellent wikipedia.org
Naphthoquinone derivativesFeCl3 / PhenylsilaneSpiro and Polycyclic NaphthodihydrofuransModerate nih.gov
Zinc and Manganese Catalysis

Manganese(III) acetate has proven to be a versatile reagent for the oxidative cycloaddition of 2-cyclohexenones with alkenes, affording a direct, one-pot synthesis of dihydrobenzofurans. nih.govnih.govresearchgate.net Although the yields are often modest, this method provides straightforward access to compounds that would otherwise require multi-step syntheses. nih.govnih.gov The reaction is typically carried out in benzene (B151609) at elevated temperatures. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of natural products like (±)-conocarpan. nih.govnih.gov

In some nickel-catalyzed syntheses of 2,3-dihydrobenzofuran derivatives, manganese is employed as a reductant in a carbonylative approach. nih.gov While direct zinc-catalyzed cycloadditions for dihydrobenzofuran synthesis are less commonly reported, zinc acetate has been used as a base additive in rhodium-catalyzed [3+2] annulations to access these scaffolds. nih.gov The broader utility of zinc compounds, such as zinc acetate dihydrate, has been demonstrated in the synthesis of other oxygen-containing heterocycles like oxazolinones under ultrasonic conditions, highlighting its potential in related transformations. organic-chemistry.org

Table 2: Manganese-Mediated Synthesis of Dihydrobenzofurans
Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
2-Cyclohexenone + AlkeneMn(OAc)3DihydrobenzofuranModest nih.govnih.govresearchgate.net
ortho-Substituted Aryl Iodides + Alkyl HalidesNi(acac)2 / Mn (reductant)2,3-Dihydrobenzofuran derivativesLow to Excellent nih.gov
Scandium-Catalyzed Formal Cycloadditions

Scandium(III) triflate is a well-regarded Lewis acid catalyst known for its stability in the presence of water, often allowing for its use in catalytic rather than stoichiometric amounts. wikipedia.org It has been shown to catalyze a variety of organic transformations, including transesterification of carboxylic esters and reactions involving donor-acceptor cyclopropanes. nih.govsigmaaldrich.com However, based on a review of the current literature, specific examples of scandium-catalyzed formal cycloadditions for the direct synthesis of this compound or closely related dihydrobenzofuran structures are not prominently documented. Its application has been noted in the synthesis of other heterocyclic systems, such as dibenzo[c,h]acridines. sigmaaldrich.com

Iodine(III)-Catalyzed Oxidative Cyclization

Hypervalent iodine(III) reagents have emerged as powerful tools for oxidative cyclization reactions to form heterocyclic compounds. An efficient method for the synthesis of 2-arylbenzofurans involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. rsc.org This reaction can be carried out using a catalytic amount of (diacetoxyiodo)benzene (B116549) in the presence of a co-oxidant like m-chloroperbenzoic acid, providing good to excellent yields of the desired products. rsc.org

Furthermore, hypervalent iodine-induced oxidative cyclization of 2-(2-nitroethyl)phenols provides a facile route to 3-alkyl-2-nitrobenzo[b]furans in good to excellent yields. This method is particularly useful for functionalizing the 2-nitrobenzo[b]furan core, which can be challenging to access through classical synthetic approaches.

Table 3: Iodine(III)-Catalyzed Synthesis of Benzofuran Derivatives
Starting MaterialCatalyst/ReagentsProductYieldReference
2-Hydroxystilbenes10 mol% PhI(OAc)2 / m-CPBA2-ArylbenzofuransGood to Excellent rsc.org
2-(2-Nitroethyl)phenolsHypervalent Iodine Reagent3-Alkyl-2-nitrobenzo[b]furansGood to Excellent

Organocatalytic and Biocatalytic Strategies

Moving away from metal-based catalysts, organocatalysis and biocatalysis present greener and often highly stereoselective alternatives for the synthesis of complex molecules.

Asymmetric Organocatalytic Cycloadditions

Organocatalysis has revolutionized asymmetric synthesis, and the construction of chiral dihydrobenzofuran frameworks is no exception. A variety of organocatalytic asymmetric cycloaddition reactions have been developed. For instance, a highly enantioselective formal [4+3] cycloaddition of gem-dialkyl-substituted 2-indolyl alcohols with dienolsilanes, catalyzed by a strongly acidic and confined imidodiphosphorimidate (IDPi) Lewis acid, furnishes novel bicyclo[3.2.2]cyclohepta[b]indoles with excellent yields and enantioselectivities.

Another powerful strategy is the organocatalytic asymmetric [4+4] and [4+4+m] cycloadditions of 2-indolylacetates with benzofuranyl azadienes. This method provides access to chiral indole-fused medium- and large-sized rings containing the dihydrobenzofuran motif with high yields and good enantioselectivity. These reactions highlight the power of organocatalysis to construct complex, polycyclic systems with high stereocontrol.

Table 4: Examples of Asymmetric Organocatalytic Cycloadditions
Reaction TypeStarting MaterialsCatalystProduct TypeEnantioselectivityReference
Formal [4+3] Cycloaddition2-Indolyl Alcohols + DienolsilanesIDPi Lewis AcidBicyclo[3.2.2]cyclohepta[b]indolesUp to >99:1 er
Asymmetric (4+4) and (4+4+m) Cycloadditions2-Indolylacetates + Benzofuranyl AzadienesOrganocatalystChiral Indole-fused RingsGood

Engineered Metalloprotein Catalysis for Stereoselective Transformations

The interface of biology and chemistry has given rise to the field of artificial metalloenzymes, where a synthetic metal cofactor is incorporated into a protein scaffold to create a novel catalyst. acs.org This approach combines the reactivity of transition metals with the high selectivity and efficiency of enzymes. An exemplary application of this technology is the synthesis of dihydrobenzofurans catalyzed by an iridium-substituted cytochrome P450 enzyme, specifically (IrMe-PIX)·CYP119-Max. This engineered metalloprotein demonstrated high turnover numbers for the synthesis of a dihydrobenzofuran derivative, showcasing the potential of such systems for efficient and selective catalysis. acs.org The protein scaffold provides a chiral environment that can induce high stereoselectivity in the catalyzed reaction, a feature that is often challenging to achieve with purely synthetic catalysts. The development of such engineered metalloenzymes for new-to-nature reactions, including C-H activation and cyclization, represents a frontier in catalytic science.

Chemoenzymatic Asymmetric Synthesis Protocols

Chemoenzymatic approaches offer a powerful strategy for the asymmetric synthesis of complex heterocyclic compounds. These methods combine the high selectivity of enzymatic catalysis with traditional organic synthesis to produce enantiomerically pure products.

Another relevant chemoenzymatic method involves the lipase-catalyzed enantioselective acetylation of alcohols, which serves as a key step in the synthesis of enantiomerically pure tetrahydropyran (B127337) derivatives. nih.gov This highlights the utility of lipases in kinetic resolutions to obtain chiral building blocks for heterocyclic synthesis.

Cooperative Catalysis in Dihydrobenzofuran Formation

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible or efficient with a single catalyst, has emerged as a powerful tool in organic synthesis.

A palladium/norbornene cooperative catalytic system has been developed for the synthesis of dihydrobenzofurans via the direct annulation of aryl iodides and epoxides. thieme-connect.com This modified Catellani reaction utilizes bulky phosphine ligands and polar aprotic solvents to facilitate the coupling. thieme-connect.com A key feature of this method is its ability to use readily available chiral epoxides to produce dihydrobenzofurans with high enantiomeric excesses, demonstrating stereoretention. thieme-connect.com This approach provides a convenient route to functionalized dihydrobenzofurans. thieme-connect.com

Furthermore, a cooperative effect between a gold catalyst and a zinc Lewis acid has been successfully employed for the direct C2-alkynylation of benzofurans. d-nb.inforesearchgate.net This reaction utilizes a hypervalent iodine reagent, 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), and shows high selectivity for the C2 position of benzofurans bearing various substituents. d-nb.inforesearchgate.net While this method functionalizes benzofurans rather than directly forming the dihydrobenzofuran ring, the resulting alkynylated benzofurans can be subsequently reduced to the corresponding dihydrobenzofurans.

Synthesis via Reactive Intermediates

The in situ generation of reactive intermediates is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures.

Ortho-Quinone Methide Mediated Routes

Ortho-quinone methides (o-QMs) are highly reactive intermediates that readily undergo cycloaddition and conjugate addition reactions, making them valuable precursors for the synthesis of 2,3-dihydrobenzofurans. cnr.it

One approach involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) to generate an o-QM in situ. nih.gov This intermediate then undergoes a Michael addition with various nucleophiles, followed by an intramolecular 5-exo-tet cyclization to afford 3-substituted 2,3-dihydrobenzofurans. nih.gov Another method generates o-QMs from o-siloxybenzyl halides using a fluoride source, which are then reacted with stabilized sulfur ylides to produce 2-substituted dihydrobenzofurans. cnr.it Asymmetric variants of this reaction have been developed using chiral urea (B33335) catalysts, achieving high yields and enantiomeric ratios. cnr.it Additionally, o-QMs generated from o-siloxybenzyl bromides can participate in a phosphorus(III)-mediated formal [4+1]-cycloaddition with 1,2-dicarbonyls to yield dihydrobenzofurans with a quaternary center at the C2 position. cnr.it

Metal Carbene Precursors in Asymmetric Synthesis

Metal carbenes are versatile intermediates that can undergo a variety of bond-forming reactions, including C-H insertion, which is particularly useful for the synthesis of 2,3-dihydrobenzofurans. nih.gov

Rhodium-catalyzed protocols have been developed for the efficient asymmetric synthesis of fluoroalkyl 2,3-disubstituted dihydrobenzofurans. nih.govrsc.org These methods utilize fluoroalkyl N-triftosylhydrazones as carbene precursors, which undergo intramolecular insertion into the α-C(sp3)-H bond of an ether to furnish the desired products in good to excellent yields and with high diastereomeric and enantiomeric ratios. nih.govrsc.org Another rhodium-catalyzed approach involves the carboamidation of aryl-joined alkenes with substituted dioxazolones to produce enantioselective dihydrobenzofurans. nih.gov

Palladium catalysis has also been employed for the synthesis of dihydrobenzofurans via the insertion of carbene precursors into C(sp3)-H bonds. nih.govrsc.org For instance, a cascade reaction involving a 1,5-Pd/H shift has been reported for the synthesis of dihydrobenzofurans from alkyne-substituted compounds and N-sulfonyl hydrazones. nih.govrsc.org

Gem-Difluoropropargylic Intermediates

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The use of gem-difluoropropargylic intermediates provides a direct route to fluorinated heterocycles. A straightforward synthesis of gem-difluoromethylenated analogues of boronolide (B1250098) has been described, where a key step involves the indium-mediated gem-difluoropropargylation of an aldehyde with a fluorine-containing building block. nih.gov This methodology could potentially be adapted for the synthesis of this compound derivatives by employing an appropriately substituted salicylaldehyde (B1680747) as the starting material.

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of novel and efficient protocols for the construction of the 2,3-dihydrobenzofuran core.

Visible-light-promoted intramolecular radical cyclization of 2-allylphenols offers a metal-free approach to access highly substituted 2,3-dihydrobenzofurans. nih.gov This method avoids the need for transition metal catalysts and often proceeds under mild conditions.

Another innovative strategy is the dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents. researchgate.net This reaction, enabled by cooperative NHC/photoredox catalysis, provides access to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. researchgate.net

Furthermore, a one-pot rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reaction has been developed for the stereodivergent synthesis of a variety of 2,3-disubstituted dihydrobenzofurans. researchgate.net This methodology demonstrates excellent functional group compatibility and provides the desired products in good yields with high levels of stereoselectivity under exceptionally mild conditions. researchgate.net

The following table summarizes key findings from the discussed synthetic methodologies:

MethodologyKey FeaturesCatalyst/ReagentProduct ScopeRef.
Chemoenzymatic SynthesisHigh enantioselectivityEDDS LyaseEnantioenriched DHBs nih.gov
Cooperative CatalysisDirect annulation of aryl iodides and epoxidesPalladium/NorborneneFunctionalized dihydrobenzofurans thieme-connect.com
o-QM Mediated RouteIn situ generation of reactive intermediateFluoride source3-Substituted dihydrobenzofurans nih.gov
Metal Carbene InsertionAsymmetric C-H insertionRhodium catalystsFluoroalkyl 2,3-disubstituted dihydrobenzofurans nih.govrsc.org
gem-DifluoropropargylationDirect introduction of difluoromethylene groupIndiumgem-Difluoromethylenated compounds nih.gov
Advanced MethodologiesMetal-free, dearomative functionalizationVisible light, NHC/PhotoredoxHighly substituted and functionalized dihydrobenzofurans nih.govresearchgate.net

Dearomatizing Cyclization Strategies

Dearomatizing cyclization reactions represent a powerful tool for the synthesis of complex polycyclic frameworks containing the 2,3-dihydrobenzofuran core. nih.gov These strategies involve the conversion of a flat, aromatic starting material into a three-dimensional structure through an intramolecular cyclization event that disrupts the aromaticity of a benzene ring.

One notable example involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines to produce benzofuro[3,2-b]indol-3-one derivatives. nih.gov This reaction has been shown to be effective for creating polycyclic systems that include the 2,3-dihydrobenzofuran motif. nih.gov For instance, the reaction between specific 2-nitrobenzofurans and para-quinamines can yield products like 6-fluoro-10a-methyl-4b-nitro-10-tosyl-4,4a,4b,9b,10,10a-hexahydro-3H-benzofuro[3,2-b]indol-3-one in high yield. nih.gov

Another approach utilizes an oxidative dearomatization–radical cyclization sequence. nih.gov This method has been successfully applied to the synthesis of the bicyclic core of guttiferone natural products. nih.gov The process begins with the oxidative dearomatization of a functionalized para-hydroquinone to generate a para-quinone monoketal, which then undergoes tandem 5-exo radical cyclizations to form the desired bridged bicyclic system. nih.gov

Furthermore, the intramolecular nucleophilic addition of 1-lithio-1,3-butadienes to aromatic rings provides a pathway to spirocyclopentadiene derivatives through a full dearomatization of the phenyl ring. nih.gov

These methods highlight the utility of dearomatization as a key step in the construction of complex molecules incorporating the 2,3-dihydrobenzofuran skeleton.

Phosphorus(III)-Mediated Cycloadditions

Phosphorus(III)-mediated reactions provide a versatile route to 2,3-dihydrobenzofurans. A formal [4+1]-cycloaddition of 1,2-dicarbonyls and ortho-quinone methides (o-QMs) facilitated by a phosphorus(III) reagent allows for the synthesis of these heterocyclic compounds. researchgate.netorganic-chemistry.org This method is particularly useful for creating dihydrobenzofurans with a quaternary carbon center at the C2 position. researchgate.net The reaction proceeds by leveraging the carbene-like nature of dioxyphospholenes, which are generated in situ. researchgate.net The yields of these reactions can range from 30-92%, with diastereoselectivities up to ≥20:1, influenced by steric interactions. researchgate.netorganic-chemistry.org

A related strategy involves a PPh3-triggered tandem reaction between acyl chlorides and o-quinone methides, which also furnishes 2,3-disubstituted benzofuran derivatives under mild conditions. researchgate.net Additionally, phosphine-catalyzed sequential annulation reactions have been developed for accessing functionalized benzofurans. acs.org

ReactantsReagentProductYieldDiastereoselectivityReference
1,2-Dicarbonyls and o-Quinone MethidesPhosphorus(III)2,3-Dihydrobenzofurans30-92%up to ≥20:1 researchgate.netorganic-chemistry.org
Acyl Chlorides and o-Quinone MethidesPPh32,3-Disubstituted BenzofuransGood to High- researchgate.net

Domino Annulation Reactions

Domino annulation reactions offer an efficient pathway to construct the 2,3-dihydrobenzofuran skeleton in a single synthetic operation. These sequences, also known as cascade or tandem reactions, combine multiple bond-forming events without the need to isolate intermediates.

A notable example is the domino annulation between sulfur ylides and salicyl N-thiophosphinyl imines, which provides highly substituted trans-2,3-dihydrobenzofurans with high yields and excellent stereoselectivity. nih.gov Another approach involves the palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides, yielding various dihydrobenzofuran derivatives. organic-chemistry.org

Tellurium-triggered domino reactions have also been employed for the synthesis of related isobenzofuran (B1246724) structures. researchgate.net Furthermore, domino processes under Willgerodt-Kindler conditions have been used to create annulated thieno[3,2-b]thiophenes from butanone side chains on aromatic rings. nih.gov

Free Radical Cyclization Cascades

Free radical cyclization cascades provide a powerful method for the synthesis of complex benzofuran derivatives. These reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclization and intermolecular coupling events.

One such strategy involves the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization followed by an intermolecular radical-radical coupling, leading to a variety of polycyclic benzofurans. nih.gov This method has proven effective for constructing complex benzofurylethylamine derivatives. nih.gov

Another approach utilizes the treatment of propargyl iodophenol derivatives containing a tethered alkene with a radical initiator. aalto.firesearchgate.net The resulting vinyl radical intermediate reacts with the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans in yields ranging from 25% to 93%. aalto.firesearchgate.net These products can then be used as precursors for 3,4-fused tricyclic benzofurans. aalto.fi

The generation of aryl radicals from o-alkenyloxyarene diazonium salts is another effective method for forming dihydrobenzofuran derivatives. rsc.org Additionally, radical borylation/cyclization cascades of N-allylcyanamides have been developed to construct diverse boron-substituted N-heterocycles. researchgate.net

Proton Quantum Tunneling Approaches

Proton quantum tunneling is a phenomenon where a proton can pass through a potential energy barrier, rather than having to acquire enough energy to overcome it. wikipedia.org This effect is more pronounced at low temperatures and can significantly influence reaction rates. wikipedia.orgarxiv.org

In the context of chemical synthesis, proton tunneling is often associated with hydrogen bonds. wikipedia.org While direct applications of proton tunneling to the synthesis of this compound are not extensively documented, the principles are relevant to reactions involving proton transfer steps. For instance, in enzyme catalysis, proton tunneling through hydrogen bonds can lower the activation energy of a reaction. arxiv.org It is believed that quantum tunneling could play a role in prebiotic chemistry under cold conditions, such as on Titan's surface. arxiv.org

The study of proton tunneling in the tautomerization of DNA base pairs, which are connected by hydrogen bonds, has shown that this quantum effect can dramatically increase the rate of what would otherwise be a slow process. nih.gov This understanding of how quantum effects can accelerate reactions could potentially be harnessed in synthetic strategies for complex molecules.

Rapid One-Pot Synthesis from Nitroarenes and Aldehydes

While a specific rapid one-pot synthesis of this compound from nitroarenes and aldehydes is not detailed in the provided search results, one-pot methodologies are a cornerstone of efficient organic synthesis. These procedures combine multiple reaction steps in a single flask, avoiding the need for purification of intermediates and thereby saving time and resources.

For example, a one-pot synthesis of benzofurans has been developed via the palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization. organic-chemistry.org This method demonstrates broad substrate scope and offers good functional group tolerance. organic-chemistry.org Another one-pot approach for synthesizing the chiral dihydrobenzofuran framework utilizes a combination of Rh-catalyzed asymmetric ring opening and Pd-catalyzed C-O coupling. nih.gov

Additionally, the synthesis of benzofuran and furanylidene-benzofuran systems can be achieved through the one-pot coupling of benzoquinones with either themselves or cyclohexenones under acidic conditions. dtu.dk

Derivatization and Functional Group Transformations

The this compound core can be further modified to create a variety of derivatives with potentially interesting properties. For example, the introduction of an amine group at the 3-position yields this compound-3-amine. americanelements.com

Further derivatization is exemplified by the synthesis of 1-((3S)-6-((2,6-difluorophenyl)methoxy)-2,3-dihydrobenzofuran-3-yl)-1-hydroxyurea, a more complex molecule built upon the dihydrobenzofuran scaffold. nih.gov The synthesis of such derivatives often involves multi-step sequences. For instance, the synthesis of 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid can be achieved through a Wittig condensation followed by a magnesium-mediated reduction.

Transition metal-catalyzed reactions are also employed for the derivatization of the dihydrobenzofuran nucleus. rsc.org For example, synthesized dihydrobenzofurans can undergo further transformations such as the creation of spiro compounds. rsc.org

Starting MaterialReagents/ConditionsProductReference
This compound-This compound-3-amine americanelements.com
2,5-Diacetyloxy-3,4,6-trimethylphenylacetaldehyde1. Carboethoxymethylenephosphorane2. Mg, NH₄Cl5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid
Alkylidene-2,3-dihydrobenzofurans-Spiro compounds rsc.org

Aldehyde and Carboxylic Acid Functionalizations

The introduction of aldehyde and carboxylic acid functionalities onto the this compound ring system is crucial for further molecular elaborations, enabling the construction of more complex derivatives.

Aldehyde Functionalization:

Formylation of the aromatic ring of this compound can be achieved through classic electrophilic aromatic substitution reactions. The electron-donating nature of the ether oxygen of the dihydrofuran ring activates the aromatic system, facilitating formylation. Common methods include the Vilsmeier-Haack and Duff reactions. wikipedia.orgnih.govwikipedia.orgwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings. nih.govwikipedia.org The reaction proceeds via the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.org For this compound, formylation is expected to occur at the positions ortho and para to the activating ether oxygen, namely the 5- and 7-positions.

The Duff reaction is another method for the ortho-formylation of phenols, but it can also be applied to other activated aromatic compounds. wikipedia.orguni.eduresearchgate.net This reaction employs hexamine as the formylating agent in the presence of an acid, typically in glycerol (B35011) or acetic acid. wikipedia.orguni.eduresearchgate.net The reaction mechanism is thought to involve the formation of an iminium ion intermediate. wikipedia.org

Carboxylic Acid Functionalization:

Carboxylic acid derivatives of this compound are key intermediates, often synthesized from corresponding precursors. A common strategy involves the cyclization of a substituted phenol. For instance, the synthesis of the closely related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been reported through a multi-step process starting from 4-fluorophenol. chemicalbook.compatsnap.comresearchgate.net This process typically involves acylation, cyclization, and subsequent reduction. researchgate.net A similar synthetic rationale can be applied to generate this compound carboxylic acids.

One reported synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the following key transformations:

StepReactionReagents and Conditions
1Esterification of 4-fluorophenolAcetic anhydride
2Fries RearrangementAnhydrous AlCl₃
3Acylation, Cyclization, and HydrolysisDiethyloxalate
4ReductionH₂ with 10% Pd/C in acetic acid

This table is based on a synthetic route for a related compound and illustrates a potential pathway. researchgate.net

Nucleophilic Additions and Ring-Opening Reactions

The dihydrofuran ring of this compound can undergo nucleophilic addition and ring-opening reactions, providing pathways to highly functionalized derivatives.

Nucleophilic Additions:

Nucleophilic additions can occur at the dihydrofuran ring, particularly if it is activated. For example, fluoride-induced desilylation of a suitably substituted precursor can generate an o-quinone methide intermediate. This intermediate can then undergo Michael addition with various nucleophiles (C, N, O, S), followed by intramolecular cyclization to yield 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Ring-Opening Reactions:

The dihydrofuran ring can be opened under certain conditions. Lewis acid-catalyzed ring-opening of 2,3-dihydrofuran (B140613) acetals has been demonstrated to lead to functionalized aromatic compounds. mdpi.com For instance, treatment of (indolyl)-2,3-dihydrofuran acetals with a Lewis acid like Yb(OTf)₃ or Al(OTf)₃ can induce an intramolecular ring-opening benzannulation to form carbazole (B46965) derivatives. mdpi.comnih.gov While not specific to this compound, this methodology highlights the potential for ring-opening strategies to construct complex fused systems.

Electrophilic bromination of 2,3-dihydrofuran derivatives using N-bromosuccinimide (NBS) in the presence of a catalyst can also initiate a ring-opening process, which may be influenced by the presence of moisture. sigmaaldrich.com

Palladium-Catalyzed Defluorinations

The selective removal of a fluorine atom from a fluoroaromatic compound is a challenging but valuable transformation. Palladium-catalyzed hydrodefluorination has emerged as a method for the C-F bond activation of polyfluoronitrobenzene derivatives. nih.gov This reaction is thought to proceed via a nucleophilic palladium catalyst. nih.gov

Stereodivergent palladium-catalyzed C–F bond functionalization of gem-difluoroalkenes has also been reported, allowing for the synthesis of monofluoroalkenes with excellent diastereoselectivity. nih.gov These methods, while not demonstrated specifically on this compound, suggest the feasibility of palladium-catalyzed C-F bond manipulation in related systems. The regioselectivity of such reactions would be influenced by the electronic environment of the C-F bond in the this compound molecule.

Post-Synthesis Functionalizations (e.g., Hydroxylation, Methylation, Suzuki-Miyaura Coupling)

Following the synthesis of the core this compound structure, further functionalization can be achieved through various reactions.

Hydroxylation:

Direct hydroxylation of the aromatic ring can be challenging. However, a hydroxyl group can be introduced by demethylation of a corresponding methoxy-substituted precursor. For example, the synthesis of 5-hydroxy-2,3-dihydrobenzofuran-6-carboxaldehyde has been achieved by treating 5-methoxy-2,3-dihydrobenzofuran-6-carboxaldehyde with boron tribromide. prepchem.com This indicates a viable route to introduce a hydroxyl group at a specific position on the this compound ring, assuming the corresponding methoxy (B1213986) derivative is accessible.

Methylation:

Once a hydroxyl group is present on the aromatic ring, it can be readily methylated to the corresponding methoxy ether using standard alkylation conditions, such as reacting the phenol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov To utilize this reaction, a halogen atom, typically bromine or iodine, is first introduced onto the this compound ring. This can be achieved through electrophilic halogenation. The resulting halo-substituted derivative can then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents. libretexts.orgnih.govresearchgate.netresearchgate.net

A general scheme for the Suzuki-Miyaura coupling is as follows:

Reactant 1Reactant 2CatalystBaseProduct
Bromo-6-fluoro-2,3-dihydrobenzofuranArylboronic acidPd(PPh₃)₄Na₂CO₃Aryl-substituted this compound

This table represents a generalized Suzuki-Miyaura coupling reaction. Specific conditions may vary.

This post-synthesis functionalization strategy allows for the creation of a diverse library of this compound derivatives with tailored properties.

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 2,3 Dihydrobenzofuran and Its Derivatives

General Reaction Patterns

The reactivity of 6-Fluoro-2,3-dihydrobenzofuran is largely dictated by the electronic properties of the fluorine atom and the inherent strain of the dihydrofuran ring. These features influence a range of chemical transformations.

Oxidation and Reduction Pathways

The dihydrobenzofuran core can undergo both oxidation and reduction, though specific studies on the 6-fluoro derivative are not extensively detailed in the provided results. However, general principles suggest that oxidation can lead to the corresponding benzofuran (B130515) or further oxidized products. For instance, the oxidation of the dihydrofuran ring can be achieved using various oxidizing agents. evitachem.com Conversely, reduction of the imine group in derivatives like 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine to an amine group can be accomplished using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com The presence of the fluorine atom can influence the redox potential of the molecule, potentially making oxidation or reduction more or less favorable compared to the non-fluorinated analogue.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution, with the fluorine atom and the ether oxygen directing incoming electrophiles. The fluorine atom is a deactivating group but directs ortho and para to itself. The ether oxygen is an activating group and also directs ortho and para. The ultimate regioselectivity of substitution will depend on the specific electrophile and reaction conditions.

More prominently featured in the literature are nucleophilic substitution reactions. The fluorine atom on the aromatic ring can be displaced by strong nucleophiles under suitable conditions. evitachem.com Additionally, the dihydrofuran ring itself can be subject to nucleophilic attack, particularly if a good leaving group is present at the 2 or 3 position. For example, nucleophiles like amines and thiols can be used for substitution reactions. evitachem.com The electrophilic 2-position of dihydrobenzofuran-3-one derivatives is particularly accessible for modification, allowing for the introduction of various substituents. acs.org

Reactions with Amines and Thiols

The reactions of this compound derivatives with amines and thiols are of significant interest for the synthesis of new functionalized molecules. These nucleophiles can participate in substitution reactions, as mentioned above. evitachem.com For instance, the synthesis of various benzofuran-3-amines and benzo[b]thiophen-3-amines has been achieved through the reaction of 2-fluorobenzonitriles with primary alcohols or α-substituted methanethiols, respectively, in the presence of a base. nih.gov This highlights the utility of nucleophilic substitution in building molecular complexity.

Detailed Mechanistic Investigations

A deeper understanding of the reactivity of this compound and its derivatives comes from detailed mechanistic studies that probe the transient species and energetic pathways of their reactions.

Understanding Reaction Intermediates and Transition States

Many syntheses of dihydrobenzofuran derivatives proceed through reactive intermediates such as ortho-quinone methides (oQMs). nih.govcnr.it These intermediates are highly electrophilic and readily react with nucleophiles. In the diastereoselective synthesis of CF3-dihydrobenzofurans, for example, a CF3-oQM is generated in situ and undergoes nucleophilic addition with a sulfur ylide. nih.gov The stereochemical outcome of such reactions is determined by the transition state geometries, which minimize steric interactions. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms. For instance, in the biocatalytic synthesis of dihydrobenzofuran-based tricyclic scaffolds, DFT calculations helped to distinguish between a direct C2=C3 carbene insertion and a stepwise mechanism involving a zwitterionic intermediate. rochester.edunih.gov These calculations revealed that the protein environment plays a crucial role in favoring the C2=C3 insertion pathway. nih.gov Similarly, the formation of dibenzofurans from various precursors has been studied using molecular orbital theory, providing insights into the thermodynamics and kinetics of the reactions. mdpi.comnih.gov

Radical Processes in Dihydrobenzofuran Formation

Radical reactions provide another important avenue for the synthesis and functionalization of dihydrobenzofurans. Iron-catalyzed cascade reactions have been reported for the synthesis of naphthodihydrofurans, involving the formation of an alkyl radical that undergoes a Michael addition. nih.govrsc.org Another example is the electroreductive generation of aryl radicals from 2-allyloxybromobenzenes, which then undergo cyclization to form the dihydrobenzofuran ring. thieme-connect.com

Cooperative NHC/photoredox catalysis has been employed for the dearomatizing 2,3-fluoroaroylation of benzofurans. nih.govacs.org This process involves the radical/radical cross-coupling of a benzofuran radical cation with a neutral ketyl radical. nih.govacs.org The stability of phenoxyl radicals, formed by hydrogen atom donation from dihydrobenzofuran-5-ols, is crucial for their radical scavenging activity. clockss.org

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

Transition metal catalysis offers powerful methods for the synthesis and functionalization of 2,3-dihydrobenzofuran (B1216630) derivatives. The 6-fluoro substituent can play a crucial role in these catalytic cycles, influencing regioselectivity and reaction efficiency.

Rhodium-catalyzed reactions have been extensively used for the synthesis of 2,3-dihydrobenzofuran frameworks under mild conditions. nih.govrsc.org For instance, Rh(III)-catalyzed C–H activation and annulation of N-phenoxyacetamides with alkenes or alkynes, using a [Cp*RhCl₂]₂/NaOAc system, leads to the formation of dihydrobenzofuran cores. The fluorine substituent at the 6-position has been observed to enhance the regioselectivity of these transformations due to its electronic directing effects. evitachem.com In some rhodium-catalyzed processes, the proposed mechanism involves the reversible C-H/N-H bond cleavage of a starting material assisted by the active rhodium catalyst, followed by insertion of an alkene to form an intermediate. nih.gov

Palladium catalysis is another cornerstone in the synthesis of dihydrobenzofuran derivatives. nih.gov Palladium-mediated aminocarbonylation of aryl iodide-linked alkenes with nitro compounds has been achieved using PdCl₂ as a catalyst. nih.govrsc.org Mechanistic studies of palladium-catalyzed dearomative diarylation of benzofurans suggest that a chiral BiOx ligand controls the stereoselective migratory insertion of the aryl-palladium intermediate into the C=C double bond of the benzofuran. researchgate.net In other palladium-catalyzed reactions, such as the Heck/Cacchi reactions of aryl iodide-joined alkenes with o-alkynylanilines, an asymmetric σ-alkylpalladium intermediate is formed via intramolecular Heck coupling. nih.gov

Copper-mediated cascade cyclizations have also been employed. For example, 2-bromo-6-fluorobenzothioamides react with elemental sulfur under CuI/ο-phenanthroline catalysis. The ortho-fluorine substituent is reported to accelerate the oxidative addition to the copper center. evitachem.com

A cooperative approach using N-heterocyclic carbene (NHC) and photoredox catalysis has been developed for the dearomatizing 2,3-fluoroaroylation of benzofurans. acs.orgnih.govresearchgate.net In this system, the reaction of an aroyl fluoride (B91410) with an NHC catalyst forms an aroyl azolium ion. This species is then reduced by a photocatalyst to generate a ketyl radical. acs.orgnih.gov Concurrently, the benzofuran is oxidized by the photocatalyst to its radical cation. acs.orgnih.gov Cross-coupling of the ketyl radical and the benzofuran radical cation leads to an oxocarbenium ion, which is subsequently trapped by a fluoride anion to yield the 2,3-difunctionalized dihydrobenzofuran. acs.orgnih.gov

Table 1: Examples of Transition Metal-Mediated Reactions Involving Dihydrobenzofuran Scaffolds

Catalyst SystemReactantsProduct TypeMechanistic Insight
[Cp*RhCl₂]₂/NaOAcN-Phenoxyacetamides, Alkenes/AlkynesDihydrobenzofuran CoresC-H activation/cyclization; Fluorine enhances regioselectivity. nih.govevitachem.com
PdCl₂/Mo(CO)₆/PPh₃Aryl Iodide-linked Alkenes, Nitro CompoundsDihydrobenzofuransAminocarbonylation. nih.govrsc.org
CuI/ο-phenanthroline2-Bromo-6-fluorobenzothioamides, S₈BenzodithiolesUllmann coupling/thioimidate rearrangement; Fluorine accelerates oxidative addition. evitachem.com
NHC/Photoredox (Ir-F)Benzofurans, Aroyl Fluorides3-Aroyl-2-fluoro-2,3-dihydrobenzofuransRadical/radical cross-coupling of a benzofuran radical cation and a ketyl radical. acs.orgnih.gov

This table provides a summary of representative catalytic systems and their mechanistic features in the synthesis of dihydrobenzofuran derivatives.

Influence of Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, arising from the interplay of orbital interactions and electrostatic forces, are critical in determining the reactivity and conformational preferences of this compound and its derivatives. The highly polar C-F bond is a key contributor to these effects. researchgate.net

The anomeric effect, a well-known stereoelectronic phenomenon, plays a significant role. rsc.org This effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to adopt an axial orientation. An analogous interaction occurs in dihydrobenzofuran systems, where delocalization of an oxygen lone pair into the antibonding orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom like fluorine) can stabilize certain conformations. rsc.orgbeilstein-journals.org For instance, in reactions involving nitrenoid insertion, the lack of reactivity at the carbon alpha to the oxygen atom in a 2,3-dihydrobenzofuran substrate was attributed to the delocalization of the oxygen's nonbonding electrons into the aromatic ring, which decreases the ability of this lone pair to activate the vicinal C-H bond. rsc.org

In the context of fluorinated dihydrobenzofurans, the fluorine atom's position significantly impacts reaction outcomes. For example, a meta-fluorine substituent (relative to an imine group) can influence reaction kinetics by modulating the electrophilicity of a nearby carbonyl group through its electron-withdrawing nature. evitachem.com The introduction of fluorine can also pre-organize a molecule into a specific conformation, which can enhance its binding affinity to biological targets or influence the stereochemical course of a reaction. beilstein-journals.org

During the dearomatizing fluoroaroylation of benzofurans, the diastereoselectivity of the fluoride anion trapping is controlled by stereoelectronic factors. The fluoride ion adds trans to the bulky alcoholate moiety in the oxocarbenium ion intermediate, leading to the observed high diastereoselectivity. acs.org

Table 2: Influence of Fluorine Substitution on Reaction Parameters

Reaction TypePosition of FluorineObserved EffectStereoelectronic Principle
Imine Formation6-position (meta to aldehyde)Moderates aldehyde electrophilicity, influencing reaction kinetics. evitachem.comInductive effect.
Nitrenoid InsertionVicinal to C-O bondDeactivation of adjacent C-H bond. rsc.orgHyperconjugation (lone pair delocalization).
Dearomatizing Fluoroaroylation2-position of dihydrobenzofuranHigh trans-diastereoselectivity of fluoride addition. acs.orgSteric and electronic control in nucleophilic attack on oxocarbenium ion.
General ConformationVicinal C-O and C-F bondsPreference for a gauche conformation. beilstein-journals.orgGauche effect (hyperconjugation).

This table illustrates how the position of the fluorine atom and the resulting stereoelectronic effects can dictate the course and outcome of various chemical reactions.

Computational and Theoretical Studies on 6 Fluoro 2,3 Dihydrobenzofuran

Molecular Structure and Conformation Analysis

The analysis of the molecular structure of 6-Fluoro-2,3-dihydrobenzofuran involves determining the most stable three-dimensional arrangement of its atoms and characterizing the geometric parameters that define its shape.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation, of a molecule. For this compound, this process would involve calculating the molecular energy for numerous possible conformations to identify the global minimum on the potential energy surface.

Following geometry optimization, precise values for bond lengths and bond angles can be extracted. These parameters are fundamental to describing the molecular structure. The bond lengths and angles for this compound would be expected to align with established values for similar chemical environments, with minor deviations due to the specific electronic interactions within the molecule. A DFT study, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would provide detailed theoretical values. researchgate.net

The table below presents hypothetical but representative bond length and angle data that would be expected from such a computational analysis.

Table 1: Illustrative Geometrical Parameters for this compound | Parameter | Atom Pair/Triplet | Typical Bond Length (Å) | Typical Bond Angle (°) | |---|---|---|---| | Bond Length | C(aromatic)-C(aromatic) | 1.39 - 1.41 | - | | Bond Length | C(aromatic)-O | ~1.37 | - | | Bond Length | C(aromatic)-F | ~1.35 | - | | Bond Length | C(aliphatic)-O | ~1.43 | - | | Bond Length | C(aliphatic)-C(aliphatic) | ~1.54 | - | | Bond Angle | C-O-C (in ring) | ~109 | | Bond Angle | O-C-C (in ring) | ~110 | | Bond Angle | C-C-C (in benzene (B151609) ring) | ~120 |

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure is key to predicting the chemical reactivity and properties of a molecule. Computational methods provide several descriptors for this purpose.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzofuran (B130515) ring system, particularly the aromatic part and the oxygen atom. The LUMO would likely be distributed over the aromatic ring as well. The fluorine atom, being highly electronegative, would influence the energy levels of these orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy (EHOMO) -6.5
LUMO Energy (ELUMO) -0.8

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, using colors to indicate different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), susceptible to nucleophilic attack. researchgate.netresearchgate.net

In an MESP map of this compound, the most negative potential (red/yellow) would be concentrated around the highly electronegative oxygen and fluorine atoms. These areas represent the sites most likely to interact with electrophiles or engage in hydrogen bonding as an acceptor. The hydrogen atoms, being the most electropositive, would be surrounded by regions of positive potential (blue), marking them as potential sites for interaction with nucleophiles.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de While it has known limitations, it provides a straightforward approximation of the electron distribution. uni-muenchen.de The analysis partitions the total electron density among the constituent atoms, offering a numerical value for how electron density is shared in covalent bonds.

For this compound, the Mulliken charge analysis would quantify the electronegative character of the oxygen and fluorine atoms, which would carry significant negative charges. The carbon atom attached to the fluorine (C6) would likely have a positive partial charge due to the strong electron-withdrawing effect of fluorine. Hydrogen atoms would consistently show positive charges.

Table 3: Illustrative Mulliken Atomic Charges for this compound

Atom Hypothetical Mulliken Charge (a.u.)
O1 -0.55
C2 +0.10
C3 -0.15
C3a +0.20
C4 -0.10
C5 -0.05
C6 +0.30
F (on C6) -0.35
C7 -0.12
C7a +0.18
H (on C2) +0.12
H (on C3) +0.11

Global Reactivity Descriptors

Global reactivity descriptors are crucial in understanding the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these descriptors have been calculated using Density Functional Theory (DFT) to predict its behavior in chemical reactions. researchgate.netscielo.org.mxdergipark.org.tr

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

Table 1: Global Reactivity Descriptors and Their Calculation Formulas

DescriptorFormula
Ionization Potential (I)I ≈ -EHOMO
Electron Affinity (A)A ≈ -ELUMO
Electronegativity (χ)χ = (I + A) / 2
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / η
Electrophilicity Index (ω)ω = χ² / (2η)

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. Computational methods, particularly DFT, are employed to calculate the dipole moment of this compound. The calculation involves determining the optimized molecular geometry and then computing the electronic distribution to find the magnitude and direction of the dipole moment. dergipark.org.tr

The presence of the electronegative fluorine atom and the oxygen atom in the dihydrobenzofuran ring system suggests that this compound possesses a significant dipole moment. The precise value and orientation of this dipole moment influence the molecule's intermolecular interactions, solubility, and other physical properties.

Theoretical Spectroscopic Predictions

Vibrational Spectroscopic Data (e.g., FT-IR)

Theoretical calculations, primarily using DFT methods, are instrumental in predicting the vibrational spectra (like FT-IR) of molecules. scirp.orgnasa.govyoutube.com For this compound, these calculations would involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. youtube.com

By comparing the theoretically predicted vibrational spectrum with experimental FT-IR data, chemists can confirm the molecular structure and assign specific absorption bands to particular functional groups and vibrational modes within the molecule. scirp.orgresearchgate.net Theoretical studies on related benzofuran compounds have demonstrated good agreement between calculated and experimental vibrational frequencies, validating the computational approach. researchgate.net

Table 2: Predicted Vibrational Modes for a Representative Dihydrobenzofuran Structure (Note: Specific frequencies for this compound require dedicated calculations, but this table illustrates the expected types of vibrations).

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=C stretching (aromatic)1600 - 1450
C-O-C stretching1300 - 1000
C-F stretching1400 - 1000
C-H bending1470 - 1370

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org For this compound, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. nih.gov

The predicted chemical shifts can then be compared to experimental NMR spectra to aid in signal assignment and structural elucidation. arxiv.org The accuracy of these predictions has significantly improved, making them a valuable complement to experimental NMR spectroscopy. arxiv.orgnih.gov For fluorinated aromatic compounds, specific scaling factors may be applied to the calculated shifts to improve the correlation with experimental values. nih.govresearchgate.net The incorporation of a fluorine atom in this compound makes ¹⁹F NMR a particularly useful technique for its characterization. nih.gov

Table 3: General Predicted NMR Chemical Shift Ranges for Dihydrobenzofuran Derivatives (Note: Specific shifts for this compound would require specific calculations).

NucleusPredicted Chemical Shift Range (ppm)
¹H (aromatic)6.5 - 8.0
¹H (aliphatic, -CH₂)2.5 - 4.5
¹³C (aromatic)110 - 160
¹³C (aliphatic, -CH₂)20 - 70
¹⁹F (aryl-F)-100 to -150

Computational Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reaction Mechanisms

For instance, DFT studies can be used to explore cycloaddition reactions, electrophilic substitutions, or nucleophilic attacks on the this compound scaffold. researchgate.net Such studies can explain regioselectivity and stereoselectivity observed in experiments and can also predict the feasibility of new, yet to be tested, reactions. Computational investigations into the reactions of similar benzofuran systems have successfully explained experimental outcomes and provided detailed mechanistic insights. researchgate.net

Medicinal Chemistry and in Vitro Pharmacological Relevance of 6 Fluoro 2,3 Dihydrobenzofuran Scaffolds

Dihydrobenzofuran as a Privileged Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran (B1216630) motif is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The inherent structural features of dihydrobenzofurans make them ideal candidates for creating diverse chemical libraries aimed at discovering new bioactive molecules. nih.govresearchgate.net

Design of Novel Chemical Entities

The 2,3-dihydrobenzofuran scaffold has been extensively used as a chemical platform for the design of novel chemical entities with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.ai For instance, a series of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives were designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. acs.org A structure-based design strategy led to the identification of a lead compound with an IC₅₀ value of 9.45 μM. acs.org Further modifications, such as the introduction of a 3-oxo group and various substituents at the 2-position, resulted in compounds with significantly improved inhibitory potency. acs.org

In another study, dihydrobenzofuran neolignans were investigated as potential antitumor agents that inhibit tubulin polymerization. acs.org The dimerization product of caffeic acid methyl ester, a dihydrobenzofuran derivative, exhibited an average GI₅₀ value of 0.3 μM across a panel of 60 human tumor cell lines and was particularly potent against breast cancer cell lines, with GI₅₀ values below 10 nM. acs.org Furthermore, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been designed as highly potent and subtype-selective PPARα agonists with potential hypolipidemic activity. acs.org

The versatility of the dihydrobenzofuran scaffold is also evident in its use for creating compounds targeting the central nervous system. For example, tetrahydrobenzodifuran functionalities, which are bioisosteres of the methoxy (B1213986) groups in hallucinogenic phenylalkylamines, have been used to create potent 5-HT₂A receptor ligands. acs.org One such compound, 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, was found to be extremely potent in in vivo assays in rats. acs.org

Use in Chemical Library Generation

The 2,3-dihydrobenzofuran scaffold is well-suited for the generation of chemical libraries for high-throughput screening. researchgate.netacs.org Its robust chemistry allows for the introduction of diverse substituents at multiple positions, leading to a wide range of physicochemical properties. acs.orgacs.org A diversity-oriented synthesis approach has been employed to create libraries of 2-aryl-2,3-dihydrobenzofuran-3-carboxamides using readily available starting materials. acs.org This strategy resulted in 54 lead-like compounds with molecular weights and calculated octanol/water partition coefficients falling within the desired range for drug-likeness. acs.org

The development of efficient synthetic protocols is crucial for library generation. Transition metal-catalyzed reactions, such as those involving palladium and rhodium, have been instrumental in the synthesis of dihydrobenzofuran derivatives. rsc.orgnih.gov For example, a palladium-catalyzed annulation reaction has been used to create a library of polycyclic dihydrobenzofurans. rsc.org Similarly, rhodium-catalyzed C-H functionalization has been employed to synthesize spirooxindolyl-substituted dihydrobenzofuran derivatives. rsc.org These methods provide access to a broad range of structurally diverse compounds that can be screened for various biological activities.

Structure-Activity Relationship (SAR) Investigations (In Vitro)

Influence of the Fluorine Atom Position on Biological Activities

The introduction of a fluorine atom into a molecule can significantly impact its biological properties due to fluorine's high electronegativity, small size, and ability to form strong bonds with carbon. nih.gov The position of the fluorine atom on the benzofuran (B130515) ring is a critical determinant of its biological activity. mdpi.com For instance, in a series of fluorinated benzofuran and dihydrobenzofuran derivatives investigated for their anti-inflammatory and anticancer effects, the presence and position of fluorine atoms were key to their potency. nih.govresearchgate.net

Impact of Substituent Patterns on Receptor/Enzyme Selectivity

The pattern of substitution on the dihydrobenzofuran scaffold plays a critical role in determining its selectivity for different receptors and enzymes. In a study of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines as histamine (B1213489) H₃ and H₄ receptor antagonists, it was found that substituents on the dihydrobenzofuran moiety (R2) were potentially more important for driving receptor selectivity than those on the piperazine (B1678402) nitrogen (R1). nih.gov

For a series of 2,3-dihydrobenzofurans designed as second bromodomain (BD2)-selective BET inhibitors, specific substitutions were crucial for achieving high selectivity over the first bromodomain (BD1). researchgate.net The removal of a CH₂F substituent and the introduction of a quaternary center at the 3-position of the core in compound GSK852 led to a highly potent and selective BD2 inhibitor with improved pharmacokinetic properties. researchgate.net Similarly, in the development of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the introduction of substituted benzylidene groups at the 2-position was found to be most potent, with a 3',4'-dihydroxybenzylidene derivative showing a 30-fold improvement in potency. acs.org Further modifications with various heterocycles attached to the benzylidene moiety led to a significant enhancement in PARP-1 inhibition. acs.org

Correlation between Structural Features and In Vitro Bioactivity Profiles

A clear correlation exists between the structural features of dihydrobenzofuran derivatives and their in vitro bioactivity. For instance, in a study of dihydrobenzofuran neolignans as potential antitumor agents, the presence of a double bond at the C-7'/C-8' position was found to be vital for cytotoxicity, with its reduction leading to a tenfold or greater decrease in activity. mdpi.com The stereochemistry of the dihydrobenzofuran ring is also a critical factor. The (2R,3R)-enantiomer of a caffeic acid methyl ester dimerization product was twice as active as the racemic mixture in inhibiting tubulin polymerization, while the (2S,3S)-enantiomer had minimal activity. acs.org

In a series of 2,3-dihydrobenzofuran-2-ones investigated as anti-inflammatory agents, compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be very powerful inhibitors of prostaglandin (B15479496) synthesis. nih.gov The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was significantly more potent than the reference drug diclofenac. nih.gov

A study of fluorinated benzofuran and dihydrobenzofuran derivatives as anti-inflammatory agents revealed that difluorinated compounds with a bromine and a carboxyl group were potent inhibitors of PGE₂ formation in macrophages. nih.govresearchgate.netresearchgate.net Monofluorinated derivatives with a carboxyl group and either a phenyl or isopropyl group also showed potent inhibition of PGE₂ production. researchgate.net These findings underscore the importance of specific substituent combinations in achieving high bioactivity. The table below summarizes the in vitro anti-inflammatory activity of several fluorinated dihydrobenzofuran derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives

Compound Description Target IC₅₀ (µM)
2 Difluorinated, with bromine and carboxyl group PGE₂ 1.92 researchgate.net
3 Difluorinated, with bromine and carboxyl group PGE₂ 1.48 researchgate.net
5 Monofluorinated, with carboxyl and phenyl groups PGE₂ -

| 6 | Monofluorinated, with carboxyl and isopropyl groups | PGE₂ | - |

IC₅₀ values for compounds 5 and 6 were not explicitly provided in the source text but were described as potent inhibitors.

In Vitro Pharmacological Target Modulation

Enzyme Inhibition Studies (e.g., Inflammatory Process Enzymes, Enteropeptidase)

The 2,3-dihydrobenzofuran framework has been identified as a "privileged structure" and utilized as a chemical platform for designing inhibitors of various enzymes, including those involved in inflammation and digestion. nih.gov

Inflammatory Process Enzymes: Derivatives of the 2,3-dihydrobenzofuran scaffold have been explored as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov By combining molecular docking with experimental validation, researchers have identified 2,3-dihydrobenzofuran derivatives with inhibitory activity in the low micromolar range against mPGES-1. nih.gov These findings suggest that the dihydrobenzofuran core is a suitable bioinspired starting point for developing novel mPGES-1 inhibitors. nih.gov

Furthermore, in the realm of poly(ADP-ribose)polymerase-1 (PARP-1) inhibition, the introduction of a fluorine atom to the dihydrobenzofuran scaffold has proven beneficial. A study on 2,3-dihydrobenzofuran-7-carboxamide derivatives demonstrated that substituting a hydrogen with a fluorine atom at the 5-position (equivalent to the 6-position in other naming conventions) resulted in a significant enhancement of inhibitory potency. The 5-fluoro derivative 20 was found to be approximately five times more potent than its non-fluorinated parent compound 3 . acs.org Similarly, the fluorinated compound rac-13c was fourfold more potent than its non-fluorinated counterpart 13a . acs.org

Table 1: In Vitro PARP-1 Inhibitory Activity of Fluorinated 2,3-Dihydrobenzofuran Derivatives. acs.org
CompoundStructurePARP-1 IC50 (μM)
32,3-Dihydrobenzofuran-7-carboxamide9.45
205-Fluoro-2,3-dihydrobenzofuran-7-carboxamide2.12
rac-13a(rac)-2-Methyl-2,3-dihydrobenzofuran-7-carboxamide10.44
rac-13c(rac)-5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide2.45
(-)-13c(-)-5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide1.53
(+)-13c(+)-5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide3.62

Enteropeptidase Inhibition: The dihydrobenzofuran scaffold has also been integral to the design of potent enteropeptidase inhibitors for potential therapeutic use. Enteropeptidase is a serine protease found in the duodenal brush border. nih.govacs.org In an effort to develop inhibitors with low systemic exposure, a series of 4-guanidinobenzoate derivatives were synthesized. Optimization of a lead compound led to the identification of a dihydrobenzofuran analogue, (S)-5b (SCO-792) , as a potent enteropeptidase inhibitor. nih.govacs.org This compound demonstrated significant in vivo pharmacological activity, highlighting the utility of the dihydrobenzofuran core in targeting this digestive enzyme. nih.gov

Receptor Binding Affinity Characterization

The 6-fluoro-2,3-dihydrobenzofuran scaffold and its analogues have been evaluated for their binding affinity to a variety of receptors. These studies are crucial for understanding the potential therapeutic applications and off-target effects of compounds containing this moiety.

Initial interaction studies with (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine indicate a focus on its binding affinity for various receptors and enzymes. smolecule.com Dihydrobenzofuran analogues of hallucinogenic phenylalkylamines have been shown to bind with high affinity to serotonin (B10506) 5-HT2A and 5-HT1A receptors. acs.org For some 2,3-dihydrobenzofuran analogues, unexpected binding affinity for muscarinic receptors has also been observed. researchgate.net

More specific research into dual-target ligands has identified compounds with a dihydrobenzofuran component that exhibit potent antagonism at both α2A-adrenergic and 5-HT7 serotonin receptors. For instance, compound 8 , a benzenesulfonamide (B165840) derivative incorporating a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy moiety, showed high affinity for both α2-adrenoceptors (Ki = 80 nM) and 5-HT7 receptors (Ki = 30 nM). nih.gov

Table 2: Receptor Binding Affinities of Dihydrobenzofuran Derivatives. nih.gov
CompoundTarget ReceptorBinding Affinity (Ki, nM)
Compound 8 (5-chloro-2-fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide)α2-Adrenoceptor80
5-HT7 Receptor30
Compound 6 (5-chloro-2-fluoro-N-{1-[2-(2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide)α2-Adrenoceptor154
5-HT7 Receptor69

Interaction with Monoamine Transporters and Serotonergic Receptors

The this compound scaffold is a component of molecules designed to interact with monoamine transporters, which are key targets in the treatment of neuropsychiatric disorders. The aminopropyl derivatives of dihydrobenzofuran, such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB ) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB ), are known to interact with transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). semanticscholar.orgresearchgate.net

Studies have shown that compounds like 5-APDB and 6-APB act at monoamine transporters, often inhibiting SERT and NET more potently than DAT. semanticscholar.org For example, 6-APB has been reported to have equal affinity at all three transporters in some studies, while others found it releases norepinephrine and dopamine more effectively than serotonin. semanticscholar.org The compound (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine has been specifically noted for its potential to interact with both serotonin receptors and monoamine transporters, suggesting its possible utility as an antidepressant or anxiolytic agent. smolecule.com

Table 3: In Vitro Activity of Benzofuran Analogs at Monoamine Transporters. semanticscholar.org
CompoundDAT Inhibition (IC50, nM)NET Inhibition (IC50, nM)SERT Inhibition (IC50, nM)
5-APDB1100206121
6-APB117193895

Modulation of Other Biological Targets (e.g., Bromodomain Proteins)

The 2,3-dihydrobenzofuran core has also been utilized in the design of inhibitors for bromodomain proteins, which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues and are considered attractive drug targets for cancer and inflammatory diseases. nih.govnih.gov The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are key regulators of gene transcription. nih.gov

Research efforts have led to the development of dihydrobenzofuran-based molecules as selective inhibitors for the second bromodomain (BD2) of BET proteins. nih.gov For example, a lead benzofuran derivative was optimized to improve its selectivity and pharmacokinetic profile, which involved inserting a quaternary center into the 2,3-dihydrobenzofuran core to block a primary site of metabolism and enhance solubility. nih.gov This led to the development of compound GSK852 , which is highly soluble and demonstrates over 1000-fold selectivity for BD2. nih.gov

Ligand Design and Bioisosteric Replacement Strategies

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed as a bioisosteric replacement for hydrogen. sci-hub.seu-tokyo.ac.jpresearchgate.net A bioisostere is an atom or group that can be exchanged for another to create a new molecule with similar biological properties. sci-hub.seselvita.com Although fluorine is larger than hydrogen, the substitution is generally well-tolerated sterically. The primary impact comes from fluorine's high electronegativity, which alters the electronic properties of the molecule. u-tokyo.ac.jpacs.org This can modulate a compound's pKa, conformation, metabolic stability, and binding affinity. researchgate.net

The this compound scaffold exemplifies the successful application of this strategy.

Enhancing Enzyme Inhibition: In the development of PARP-1 inhibitors, replacing a hydrogen with a fluorine at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide scaffold led to a nearly five-fold increase in potency. acs.org This enhancement is attributed to the favorable interactions of the fluoro-substituted ring within the enzyme's active site. acs.org

Optimizing PRC2 Inhibition: The design of potent EED inhibitors for PRC2 modulation provides another compelling example. The 5-fluoro-2,3-dihydrobenzofuran (B1344187) group was specifically chosen because it optimally fills a hydrophobic pocket in the EED protein, forming critical van der Waals and cation-π interactions that are key to its high affinity. nih.govacs.org The introduction of the fluorine atom was a deliberate design choice to enhance binding potency. nih.gov

These examples underscore how the bioisosteric replacement of hydrogen with fluorine in the 2,3-dihydrobenzofuran scaffold is a powerful tactic in ligand design to improve pharmacological profiles and create more effective therapeutic agents.

Rational Design of Dihydrobenzofuran Analogues

For instance, in the design of inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), a target in cancer therapy, dihydrobenzofuran-7-carboxamide derivatives have been explored. acs.org While specific data on the 6-fluoro analogue in this context is not detailed, the principles of rational design suggest its potential. The introduction of a 4-amino group to the dihydrobenzofuran ring of a PARP-1 inhibitor was shown to double the inhibitory activity. acs.org The placement of a fluorine atom at the 6-position could further enhance activity by creating favorable electrostatic interactions with the enzyme's active site or by improving metabolic stability, a common benefit of fluorination. acs.org

Furthermore, the C–F bond can act as a conformational tool. beilstein-journals.orgbeilstein-journals.org By introducing fluorine, chemists can influence the preferred three-dimensional shape of the dihydrobenzofuran ring and its substituents, pre-organizing the molecule into a conformation that is optimal for binding to its target. This can lead to increased potency and selectivity. beilstein-journals.org

Bioisosteric Replacements to Optimize Target Interactions

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. sci-hub.senih.gov The fluorine atom is frequently used as a bioisostere for a hydrogen atom or a hydroxyl group. sci-hub.se While sterically similar to hydrogen (van der Waals radii of 1.35 Å for F vs. 1.20 Å for H), fluorine's high electronegativity creates a profound electronic difference. u-tokyo.ac.jp

The this compound moiety can be considered a bioisosteric replacement for other substituted aromatic or heterocyclic systems. This substitution can lead to several advantages:

Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can create a C-F bond dipole that engages in favorable interactions with the protein target, potentially increasing binding affinity. u-tokyo.ac.jp

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable hydrogen with fluorine can block this pathway, prolonging the drug's duration of action. acs.org

Modulated Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier. sci-hub.se

A study on factor Xa inhibitors demonstrated that replacing a hydrogen with a fluorine atom ortho to an anilide nitrogen-hydrogen bond improved cell permeability, possibly by creating an intramolecular electrostatic interaction that masks the hydrogen bond donor. acs.org This principle highlights how a 6-fluoro substitution on a dihydrobenzofuran scaffold could be rationally employed to fine-tune a molecule's pharmacokinetic properties.

Development of Fluorinated Analogues of Natural Products

Many natural products containing the 2,3-dihydrobenzofuran core, such as (+)-decursivine and (+)-conocarpan, exhibit significant biological activities but may possess suboptimal drug-like properties. rsc.org Medicinal chemists often synthesize analogues of these natural products to improve their potency, selectivity, or pharmacokinetic profiles. Introducing a fluorine atom is a common strategy in this endeavor. researchgate.net

A rhodium-catalyzed method has been developed for the efficient synthesis of chiral fluoroalkyl 2,3-disubstituted dihydrobenzofurans. nih.govacs.org This method was used to create trifluoromethyl (CF3) analogues of various natural and bioactive molecules, demonstrating the feasibility of incorporating fluorinated groups into this scaffold to access novel chemical space. acs.org While this example focuses on a trifluoromethyl group rather than a single fluorine atom, the underlying principle is the same: leveraging fluorine chemistry to create novel analogues of natural products with potentially enhanced therapeutic properties. The synthesis of these analogues allows for a systematic exploration of structure-activity relationships, where the effect of the fluorine substitution can be precisely evaluated. nih.govresearchgate.net

Stereochemical Considerations in Ligand Design and Bioactivity

The 2,3-dihydrobenzofuran scaffold contains at least one potential chiral center at the C2 or C3 position, meaning it can exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, with one isomer often being significantly more potent or having a different pharmacological effect than the other(s).

Enantioselective Synthesis and Stereoisomeric Effects on Target Engagement.nih.govsmolecule.comamericanelements.com

To investigate the effects of stereochemistry, it is essential to have access to individual, stereochemically pure isomers. This is achieved through enantioselective synthesis, which uses chiral catalysts or reagents to produce a single desired enantiomer. nih.govsmolecule.comamericanelements.com Several methods have been developed for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans, employing catalysts based on metals like rhodium, palladium, and copper. rsc.orgnih.gov

One rhodium-catalyzed method facilitates the intramolecular insertion of a carbene into an ether's C–H bond, yielding chiral fluoroalkyl 2,3-dihydrobenzofuran derivatives with excellent control over both diastereoselectivity and enantioselectivity. acs.org Another approach uses palladium catalysis for the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives from aryl iodide-joined alkenes. rsc.org

The importance of this stereochemical control is evident in structure-activity relationship studies. For example, in a series of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the racemic compound rac-28 showed an IC50 of 4.65 μM. acs.org When this racemate was separated, the individual enantiomers displayed different levels of enzymatic inhibition, highlighting that the biological target can discriminate between the stereoisomers. acs.org

Table 1: Stereoisomeric Effect on PARP-1 Inhibition
CompoundDescriptionPARP-1 Inhibition IC50 (μM)Reference
rac-13aRacemic 4-methoxy-DHBF-7-carboxamide>10 acs.org
rac-28Racemic 4-amino-2-methyl-DHBF-7-carboxamide4.65 acs.org
281Enantiomer 1 of rac-28Discriminated Activity acs.org
282Enantiomer 2 of rac-28Discriminated Activity acs.org

Importance of Chiral Dihydrobenzofuran Frameworks in Modulating Biological Activity

The rigid, three-dimensional structure of the chiral dihydrobenzofuran framework serves as an excellent scaffold for orienting substituents in precise spatial arrangements. This defined orientation is critical for modulating biological activity, as the interaction between a ligand and its protein target is highly dependent on a complementary three-dimensional fit, akin to a key fitting into a lock.

The introduction of the 6-fluoro substituent onto a chiral dihydrobenzofuran framework adds another layer of control. The electronic properties of the fluorine atom can influence the conformation and reactivity of the molecule in a way that is dependent on its spatial relationship to the other substituents on the chiral ring. This interplay between the stereochemistry of the core framework and the electronic effects of the fluorine atom provides medicinal chemists with a sophisticated tool to fine-tune ligand-target interactions, ultimately leading to the development of more potent and selective therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for 6-Fluoro-2,3-dihydrobenzofuran, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of fluorinated precursors. For example, Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) with bromo-dihydrobenzofuran intermediates can introduce fluorine at the 6-position . Transition metal-catalyzed approaches (e.g., Cu/SPDO systems) enable enantioselective construction of the dihydrobenzofuran core via [3+2] cycloaddition, achieving yields >70% under optimized conditions (e.g., THF solvent, -78°C) . Critical parameters include temperature control (to avoid side reactions) and stoichiometric ratios of fluorinating agents.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Structural confirmation relies on 1H^1 \text{H}/13C^{13} \text{C} NMR to identify fluorine-induced deshielding effects (e.g., δ ~160 ppm for aromatic carbons adjacent to F) . X-ray crystallography resolves stereochemistry, particularly for enantiomeric forms . Computational methods (DFT) predict electronic effects, such as the fluorine atom’s electron-withdrawing impact on ring aromaticity and reactivity .

Q. What are the primary biological activities observed in dihydrobenzofuran derivatives, and how is this compound evaluated in vitro?

  • Methodological Answer : Dihydrobenzofurans exhibit antioxidant, antifungal, and receptor-binding activities. For this compound, lipid peroxidation assays (e.g., TBARS method) quantify antioxidant capacity, while MIC assays against Candida spp. assess antifungal potential . Surface plasmon resonance (SPR) measures binding affinity to targets like mPGES-1, with IC50_{50} values typically in the µM range .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

  • Methodological Answer : Cu/SPDO-catalyzed asymmetric cycloaddition achieves >90% enantiomeric excess (ee) by tuning chiral ligands and reaction time. For example, (R)-BINAP ligands in THF at 25°C yield 92% ee, verified by chiral HPLC . Kinetic resolution via enzymatic hydrolysis (e.g., Candida antarctica lipase) further purifies enantiomers, achieving 99% ee in ester hydrolysis reactions .

Q. What computational strategies are used to predict the ADMET properties and target interactions of this compound derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) model binding to biological targets like fungal CYP51 or viral proteases. ADMET predictions use tools like SwissADME to assess permeability (LogP ~1.47) and toxicity (e.g., hepatotoxicity risk via cytochrome P450 inhibition) . QSAR models correlate substituent effects (e.g., fluoro vs. methoxy groups) with bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data for dihydrobenzofuran derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values) often arise from assay conditions. Standardize protocols:
  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
  • Validate antifungal activity via CLSI guidelines, comparing to reference drugs like fluconazole .
  • Replicate SPR binding studies with purified protein batches to confirm affinity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.